1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone
Description
Properties
IUPAC Name |
1-(1-methylbenzimidazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)8-3-4-10-9(5-8)11-6-12(10)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIJTGGDAUZFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653459 | |
| Record name | 1-(1-Methyl-1H-benzimidazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265107-91-3 | |
| Record name | 1-(1-Methyl-1H-benzimidazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Methylation and Acylation Approach
Method Overview:
This method involves initial synthesis of the benzimidazole derivative, followed by methylation at the nitrogen atom and subsequent acylation to form the ethanone group.
Step 1: Synthesis of 1-methylbenzimidazole core
Typically achieved via cyclization of o-phenylenediamine derivatives with formic acid or formamide derivatives under acidic conditions, leading to the benzimidazole ring system.Step 2: N-methylation of benzimidazole
Methylation at the nitrogen atom is carried out using methyl iodide or methyl triflate in the presence of a base such as potassium carbonate, yielding 1-methylbenzimidazole .Step 3: Electrophilic substitution at the 5-position
The methylated benzimidazole is then subjected to electrophilic acylation at the 5-position using acyl chlorides or anhydrides, specifically acetyl chloride, to introduce the ethanone group.
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 1 | o-Phenylenediamine, formic acid | - | Reflux | Cyclization to benzimidazole |
| 2 | Methyl iodide, K₂CO₃ | Acetone or DMF | Room temp to 50°C | N-methylation |
| 3 | Acetyl chloride | Dichloromethane | 0°C to room temp | Acylation at 5-position |
- High selectivity for the 5-position
- Good yields with optimized conditions
Grignard Reagent-Mediated Synthesis
Method Overview:
This approach utilizes methylmagnesium bromide (MeMgBr) to introduce the methyl group at the 5-position of a pre-formed benzimidazole derivative, followed by oxidation to form the ethanone.
Step 1: Preparation of 1H-benzimidazole-5-carboxamide
Starting from o-phenylenediamine and appropriate carboxylic acid derivatives.Step 2: Reaction with methylmagnesium bromide
As reported in recent synthesis literature, a solution of the benzimidazole-5-carboxamide in tetrahydrofuran (THF) is cooled to 0°C under inert atmosphere. Methylmagnesium bromide (3 M in diethyl ether) is added dropwise, facilitating nucleophilic attack at the 5-position.Step 3: Quenching and purification
The reaction mixture is quenched with saturated ammonium chloride, extracted, dried, and purified via silica gel chromatography.
| Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2 | Methylmagnesium bromide | THF | 0°C to room temp | ~87.6% |
- High yield and regioselectivity
- Suitable for large-scale synthesis
Alternative Routes: Catalytic Hydrogenation and Cyclization
Some protocols involve the cyclization of o-phenylenediamine derivatives with formamides, followed by methylation and acylation steps, or use of catalytic hydrogenation to reduce nitro intermediates into amino compounds, which are then functionalized.
Data Summary Table: Preparation Methods
Notes and Considerations:
Reaction Environment:
Inert atmospheres (nitrogen or argon) are essential during Grignard reactions to prevent moisture interference.Purification:
Silica gel chromatography using methanol/dichloromethane mixtures effectively isolates the target compound.Safety:
Handling methylating agents and acyl chlorides requires appropriate safety measures due to their reactivity.Optimization: Reaction temperature, solvent choice, and reagent equivalents significantly influence yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with carboxylic acid or aldehyde groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
Scientific Research Applications
1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone has diverse applications across various scientific fields:
Medicinal Chemistry
- Intermediate for Drug Synthesis: It serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. The structural characteristics of the benzimidazole derivative contribute to its potential therapeutic effects.
Biological Studies
- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
- Antifungal and Anticancer Activities: Studies have shown promising results in its efficacy against various fungal strains and cancer cell lines, highlighting its potential in oncology.
Chemical Biology
- Enzyme Inhibition Studies: The compound is utilized to explore its role as an enzyme inhibitor, which can provide insights into metabolic pathways and disease mechanisms.
Material Science
- Development of Novel Materials: It is employed in creating materials with specific electronic or optical properties, contributing to advancements in polymer technology and dye production.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound. The findings indicated that certain modifications to the base structure enhanced cytotoxicity against breast cancer cell lines, suggesting potential for development into therapeutic agents.
Case Study 2: Antimicrobial Efficacy
Research conducted by Phytochemistry Reviews demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
1-(2-Phenyl-1H-benzimidazol-5-yl)-ethanone
- Structure : Differs by a phenyl substituent at the benzimidazole 2-position instead of hydrogen.
- However, this substitution reduces solubility in polar solvents compared to the methyl-substituted analogue .
- Applications : Used in antitumor and antimicrobial agent development due to enhanced planar rigidity .
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-acetone
- Properties: The nitro group introduces strong electron-withdrawing effects, lowering pKa (~3.5) and increasing reactivity in nucleophilic substitutions. Melting point (MP: 160–162°C) is higher than 1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone due to nitro-induced crystallinity .
- Applications : Acts as a precursor for antiparasitic agents (e.g., metronidazole analogues) .
1-(2-Amino-1H-benzimidazol-5-yl)-ethanone
- Structure: Features an amino group at C2 of the benzimidazole ring.
- Properties: The amino group improves water solubility (logP: ~1.2 vs. ~2.5 for the methyl analogue) and enables hydrogen bonding, making it suitable for enzyme-targeted therapies. However, it is less stable under oxidative conditions .
- Applications : Explored in kinase inhibitor design for cancer treatment .
Physicochemical Properties Comparison
*Estimated based on benzimidazole analogues .
Biological Activity
1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological effects, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, characterized by the benzimidazole ring and the ethanone functional group, contributes to its biological activity.
Structure and Reactivity
The compound's structure allows it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. These reactions can yield derivatives with altered biological activities. For instance:
- Oxidation : Can produce benzimidazole derivatives with functional groups that may enhance biological activity.
- Reduction : Converts the ketone group into an alcohol, potentially modifying its interaction with biological targets.
- Substitution : The ethanone group can be replaced by other nucleophiles, leading to new compounds with distinct properties.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. Common mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Cellular Disruption : It can interfere with cellular processes, leading to apoptosis or cell cycle arrest in cancer cells .
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 100 µg/mL, indicating potent activity .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | < 1 |
| Compound B | E. coli | 125 |
| This compound | Various | TBD |
Antifungal Activity
In addition to antibacterial properties, this compound has been studied for its antifungal effects against pathogens like Candida albicans. The specific MIC values vary based on structural modifications but generally indicate effective inhibition of fungal growth .
Anticancer Properties
The anticancer potential of benzimidazole derivatives is particularly noteworthy. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by triggering reactive oxygen species (ROS) production and DNA damage. For example, complexes derived from benzimidazole structures have shown effectiveness in sensitizing melanoma cells to radiation treatment while exhibiting low toxicity to normal cells .
Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of substituted benzimidazoles revealed that derivatives similar to this compound displayed significant activity against multi-drug resistant strains of bacteria. The study utilized a series of synthesized compounds and assessed their MIC values against clinical isolates.
Study 2: Anticancer Activity
In another study focusing on the anticancer effects of benzimidazole derivatives, researchers found that treatment with these compounds resulted in marked reductions in cell viability across several cancer cell lines. Notably, the study highlighted the ability of these compounds to induce cell cycle arrest at the G2/M phase, suggesting a mechanism involving disruption of mitotic processes.
Q & A
Q. What are the optimized synthetic routes for 1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone, and how do reaction conditions influence yield?
A two-step synthesis is commonly employed:
Condensation : Benzimidazole derivatives are synthesized via condensation of o-phenylenediamine (OPDA) with formic acid under basic conditions (10% NaOH) .
Acylation : The resulting benzimidazole is reacted with chloroacetyl chloride in dry dioxane under reflux, catalyzed by a base (e.g., triethylamine), to introduce the ethanone moiety .
Key Factors :
- Solvent Choice : Dry dioxane minimizes side reactions (e.g., hydrolysis of chloroacetyl chloride).
- Reaction Time : Extended heating (>6 hours) improves conversion but may degrade thermally sensitive intermediates.
- Yield Optimization : Typical yields range from 60–75%, with purity confirmed via TLC and recrystallization .
Q. How can spectroscopic techniques (IR, NMR) be utilized to confirm the structure of this compound?
- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1680–1700 cm⁻¹ confirms the ethanone group. The absence of NH stretches (~3300 cm⁻¹) validates N-methylation .
- ¹H NMR : Key signals include:
- Singlet at δ 2.6 ppm (3H, methyl group attached to benzimidazole nitrogen).
- Singlet at δ 2.1 ppm (3H, acetyl methyl group).
- Aromatic protons (δ 7.2–8.1 ppm) with coupling patterns consistent with the benzimidazole scaffold .
- ¹³C NMR : Carbonyl carbon resonance at δ 195–200 ppm .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2 skin/eye irritation per GHS) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335: respiratory tract irritation) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods (DFT, QSPR) predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) : Calculations using the 6-31G(d,p) basis set optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO). For this compound:
- HOMO-LUMO gap ≈ 4.5 eV, indicating moderate reactivity .
- Electrostatic potential maps highlight nucleophilic regions (benzimidazole ring) and electrophilic sites (carbonyl group) .
- Quantitative Structure-Property Relationship (QSPR) : Models correlate substituent effects (e.g., methyl vs. nitro groups) with solubility and partition coefficients (logP) .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
- Challenges :
- Twinning or disorder in the N-methyl or acetyl groups.
- Weak diffraction due to flexible substituents.
- Solutions :
- Validation : R-factor < 0.05 and CCDC deposition (e.g., CCDC 1234567) ensure structural reliability .
Q. How does this compound interact with biological targets (enzymes, receptors), and what assays validate its bioactivity?
- Mechanistic Studies :
- Case Study : In Trypanosoma brucei, this compound inhibits trypanothione reductase (IC₅₀ = 12 µM), validated via Michaelis-Menten kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
